molecular formula C13H19NO2 B8288223 4-[(4-methoxyphenyl)methyl]piperidin-4-ol

4-[(4-methoxyphenyl)methyl]piperidin-4-ol

Cat. No.: B8288223
M. Wt: 221.29 g/mol
InChI Key: UQEHBBKISZLMRZ-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenyl)methyl]piperidin-4-ol is an organic compound that features a piperidine ring substituted with a 4-methoxybenzyl group and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxyphenyl)methyl]piperidin-4-ol typically involves the reaction of 4-methoxybenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction can be represented as follows:

4-Methoxybenzyl chloride+Piperidin-4-olK2CO3This compound\text{4-Methoxybenzyl chloride} + \text{Piperidin-4-ol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 4-Methoxybenzyl chloride+Piperidin-4-olK2​CO3​​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methoxyphenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-Methoxy-benzyl)-piperidin-4-one.

    Reduction: Formation of 4-(4-Methoxy-benzyl)-piperidine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(4-methoxyphenyl)methyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl alcohol: Shares the methoxybenzyl group but lacks the piperidine ring.

    4-Methoxybenzyl chloride: Precursor in the synthesis of 4-[(4-methoxyphenyl)methyl]piperidin-4-ol.

    4-Methoxybenzylamine: Contains the methoxybenzyl group with an amine functionality.

Uniqueness

This compound is unique due to the presence of both the piperidine ring and the methoxybenzyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C13H19NO2/c1-16-12-4-2-11(3-5-12)10-13(15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3

InChI Key

UQEHBBKISZLMRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCNCC2)O

Origin of Product

United States

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